molecular formula C23H23NO4S B2897855 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797871-24-9

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2897855
CAS No.: 1797871-24-9
M. Wt: 409.5
InChI Key: GFOJDZGMHACEOV-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfonyl group, and an azetidine ring

Preparation Methods

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then reacted with 3,3-diphenylpropan-1-one under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The furan ring and sulfonyl group are likely involved in binding to target proteins or enzymes, while the azetidine ring may play a role in modulating the compound’s overall reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one include other azetidine derivatives and compounds with sulfonyl groups. For example:

    1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.

    3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another azetidine derivative with potential pharmaceutical applications. The uniqueness of this compound lies in its combination of a furan ring, sulfonyl group, and azetidine ring, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c25-23(24-15-21(16-24)29(26,27)17-20-12-7-13-28-20)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21-22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOJDZGMHACEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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